molecular formula C10H16Cl2N4 B7897974 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7897974
M. Wt: 263.16 g/mol
InChI Key: VQBQXMLCORKMGR-UHFFFAOYSA-N
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Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived compound featuring a 5-chloro-pyrimidin-2-yl substituent and a methylamine group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications targeting specific receptors or enzymes .

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10;/h6-7,9,12H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBQXMLCORKMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Nucleophilic Aromatic Substitution

The piperidine-pyrimidine backbone is typically assembled through nucleophilic substitution reactions. A common approach involves reacting 5-chloro-2-iodopyrimidine with piperidin-4-one derivatives under basic conditions . For example:

Procedure :

  • Step 1 : 5-Chloro-2-iodopyrimidine (1.0 equiv) reacts with piperidin-4-one hydrochloride (1.05 equiv) in anhydrous dioxane at 80°C for 12 hours .

  • Step 2 : The intermediate is treated with methylamine (2.0 equiv) in methanol under reflux, followed by HCl gas bubbling to precipitate the hydrochloride salt .

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–90°CPrevents decomposition
SolventDioxane or THFEnhances solubility
Reaction Time12–24 hoursEnsures completion

This method achieves yields of 53–66% , with purity >95% confirmed via HPLC .

Palladium-Catalyzed Cross-Coupling for Pyrimidine Functionalization

Suzuki-Miyaura coupling introduces substituents to the pyrimidine ring while preserving the piperidine scaffold. This method is critical for late-stage diversification .

Example Reaction :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Conditions : Microwave irradiation at 130°C for 4 hours in tert-butanol .

SubstrateCoupling PartnerYield (%)
5-Chloro-2-iodopyrimidinePiperidin-4-ylboronic acid88
5-Bromo-2-iodopyrimidineMethylpiperazine76

Post-coupling, the methylamine group is introduced via reductive amination as described in Section 2 .

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is precipitated by treating the free base with HCl gas in anhydrous ethanol. Critical steps include:

  • pH Control : Maintain pH < 2.0 to ensure complete protonation .

  • Crystallization : Slow cooling (−20°C) yields needle-shaped crystals with >99% purity .

Analytical Validation :

  • ¹H NMR : δ 8.38 ppm (d, pyrimidine-H), δ 3.16 ppm (m, piperidine-H) .

  • HPLC : Retention time = 4.22 min (C18 column, 0.1% TFA in acetonitrile/water) .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Nucleophilic Substitution53–6695–98High120
Reductive Amination70–7597–99Moderate95
Suzuki Coupling76–8898–99Low210

Trade-offs : While Suzuki coupling offers high purity, its reliance on palladium catalysts increases costs. Nucleophilic substitution remains the most scalable for industrial production .

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during methylamine introduction is minimized by using methylamine gas instead of aqueous solutions .

  • Solubility Issues : Polar aprotic solvents like DMF enhance intermediate solubility during coupling reactions .

  • Catalyst Deactivation : Chelating ligands (e.g., XPhos) stabilize palladium catalysts in cross-coupling steps .

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes (e.g., 92% yield in 15 min) .

  • Enzymatic Amination : Transaminases selectively install the methylamine group, avoiding racemization .

Chemical Reactions Analysis

Types of Reactions

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring or the piperidine moiety.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds can exhibit cytotoxic effects against cancer cell lines. The chlorinated pyrimidine structure may enhance this activity by improving bioavailability and selectivity.

Neuropharmacology

Given the piperidine component, this compound may influence neurotransmitter systems. Research into similar compounds has shown:

  • Dopaminergic Activity : Compounds with piperidine structures have been linked to dopaminergic modulation, suggesting that this hydrochloride could be explored for treating neurological disorders such as schizophrenia or Parkinson's disease.

Synthetic Chemistry

The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride serves as an important step in developing new chemical entities (NCEs). It can be utilized as:

  • Building Block for Drug Development : The compound can act as a precursor in the synthesis of more complex molecules with potential therapeutic effects.

Mechanism of Action

The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogous piperidine derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Structural Distinctions
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride 5-Chloro-pyrimidin-2-yl, methylamine ~259.7 (estimated) Pyrimidine core with chloro substitution; methylamine enhances basicity and solubility.
1-(4-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 4-Chloro-benzyl ~285.2 (estimated) Bulky benzyl group increases lipophilicity; lacks heteroaromatic pyrimidine.
1-(Pyrimidin-2-yl)-piperidin-4-amine dihydrochloride Pyrimidin-2-yl, primary amine ~275.2 (estimated) No chloro substituent; primary amine may reduce hydrogen-bonding capacity.
1-[1-(8-Fluoro-benzopyran-4-carbonyl)piperidin-4-yl]cyclopropan-amine HCl 8-Fluoro-benzopyran, cyclopropane ~371.3 Fluorinated benzopyran increases rigidity; cyclopropane alters steric interactions.
2-Chloro-4-morpholinyl-thieno[3,2-d]pyrimidine derivatives Thienopyrimidine core, morpholinyl ~350–400 (estimated) Thienopyrimidine offers distinct electronic properties; morpholine enhances solubility.

Physicochemical Properties

  • In contrast, the 4-chloro-benzyl group in the analog from is electron-donating, which may reduce binding affinity to electron-deficient receptors .
  • Lipophilicity : Compounds with benzyl or fluorinated aromatic systems (e.g., ) exhibit higher logP values compared to the target compound, suggesting differences in membrane permeability and metabolic stability .
  • Solubility : The methylamine group in the target compound likely improves aqueous solubility compared to primary amines (e.g., ) or cyclopropane-containing analogs () .

Biological Activity

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, a compound with the CAS number 1261230-15-2, is a derivative of piperidine and pyrimidine. Its structural features suggest potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol
  • CAS Number : 1261230-15-2

The compound has been investigated for its role as a GPR119 agonist. GPR119 is a receptor that, when activated, stimulates glucose-dependent insulin release from pancreatic beta cells and promotes gut hormone secretion, potentially aiding in the management of diabetes mellitus . The activation of GPR119 has implications for enhancing insulin sensitivity and reducing blood glucose levels.

Antidiabetic Properties

Research indicates that compounds similar to this compound can stimulate insulin secretion in response to glucose levels. A study found that GPR119 agonists significantly enhance insulin release from pancreatic cells, suggesting a therapeutic potential for managing type 2 diabetes .

Antimicrobial Activity

The compound's structural characteristics also imply potential antibacterial properties. A study evaluating various piperidine derivatives showed that modifications on the piperidine ring could lead to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of halogen substituents was particularly noted for enhancing bioactivity .

Case Study 1: GPR119 Agonism

In a pharmacological study, compounds targeting GPR119 were shown to increase insulin secretion in vitro. The results indicated that this compound could serve as a prototype for developing new antidiabetic agents due to its ability to activate this receptor effectively .

Case Study 2: Antimicrobial Testing

A series of piperidine derivatives were tested for their antimicrobial efficacy. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties . The specific activity of this compound remains to be fully characterized but aligns with these findings.

Data Tables

Activity Type Tested Compound MIC (mg/mL) Target Organisms
AntimicrobialPiperidine derivatives0.0039 - 0.025S. aureus, E. coli
Antidiabetic (GPR119)[1-(5-Chloro-pyrimidin-2-yl)-piperidin]N/APancreatic beta cells

Q & A

Q. Risk Mitigation Table :

HazardMitigation StrategyEvidence Source
Skin irritationImmediate rinsing, avoid direct contact
Respiratory exposureUse NIOSH-approved respirators

Advanced: How does the hydrochloride salt form influence biological activity compared to the free base?

Answer:

  • Solubility Assays : Compare solubility in PBS (pH 7.4) vs. acidic buffers (pH 2.0). Hydrochloride salts typically enhance aqueous solubility.
  • Receptor Binding : Use radioligand displacement assays (e.g., for kinase targets) to assess salt vs. free base potency.
  • Crystallography : Analyze salt-protonated amine interactions in active sites (e.g., hydrogen bonding with Asp/Glu residues) .

Q. Reaction Table :

ParameterOptimal ConditionEvidence Source
SolventTHF
CatalystPPh₃/DIAD

Advanced: What computational methods are suitable for predicting SAR of derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3POZ) to prioritize substituents.
  • QSAR Models : Train on IC₅₀ data using descriptors like ClogP, polar surface area, and H-bond donors.
  • MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. Stability Data :

ConditionDegradation (%) at 12 Months
–20°C (desiccated)< 2%
25°C (ambient light)15%

Advanced: How to resolve ambiguous NOE signals in structural studies?

Answer:

  • Selective 1D NOE : Irradiate piperidinyl CH₂ groups to confirm spatial proximity to pyrimidine protons.
  • DFT Calculations : Compare experimental NOEs with Gaussian-optimized geometries (B3LYP/6-31G* level) .

Q. NOE Correlation Table :

Proton PairObserved NOE Enhancement
H-2 (pyrimidine) ↔ H-6 (piperidine)Strong (≥ 5% intensity)

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